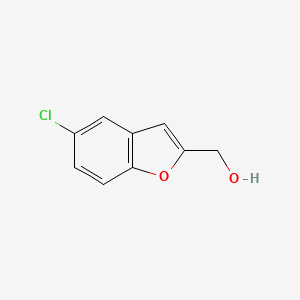

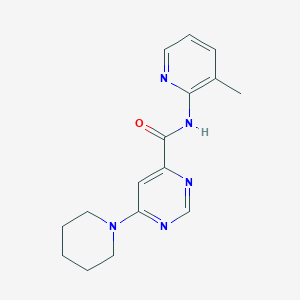

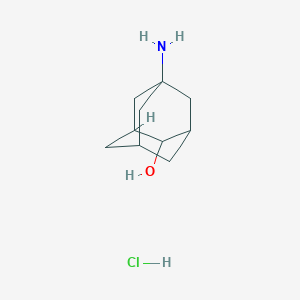

![molecular formula C25H21FN4OS B2536436 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-30-2](/img/structure/B2536436.png)

1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this class have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline compounds have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications

Synthesis and Binding Activity

Research on compounds structurally related to 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has shown significant interest due to their high affinity for benzodiazepine receptors. A study by Francis et al. (1991) synthesized a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating potent benzodiazepine antagonistic activities in rat models. The leading compound in this series exhibited comparable activity to CGS 8216, highlighting the potential for therapeutic applications in modulating benzodiazepine receptor activity Francis et al., 1991.

Antimicrobial and Antifungal Activities

Yan et al. (2016) conducted a study on a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which showed promising antimicrobial activities. The research identified compounds with potent inhibitory effects against bacterial and fungal strains, outperforming commercial bactericides and fungicides in specific assays. This suggests a potential application of this compound derivatives in developing new antimicrobial agents Yan et al., 2016.

Anticancer Activity

A novel series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including structures related to this compound, were synthesized and evaluated for their anticancer activities by Reddy et al. (2015). These compounds were tested against human neuroblastoma and colon carcinoma cell lines, revealing significant cytotoxicity against these cancer cells. This indicates the potential for these compounds to be developed into novel anticancer agents Reddy et al., 2015.

Synthesis Methodologies

Mousavi et al. (2015) presented an efficient synthesis methodology for [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone derivatives, showcasing the versatility and adaptability of reactions involving compounds related to this compound. This method emphasizes the potential for creating a diverse array of compounds with varied biological activities through simple and environmentally friendly protocols Mousavi et al., 2015.

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it is plausible that this compound may also target viral or microbial proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it is likely that this compound interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide insights into the potential ADME properties of this compound.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity at certain concentrations . This suggests that the compound may induce cell death in its target cells.

properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4OS/c1-16-7-8-17(2)19(13-16)15-32-25-28-27-24-29(14-18-9-11-20(26)12-10-18)23(31)21-5-3-4-6-22(21)30(24)25/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBBZSZYELSLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

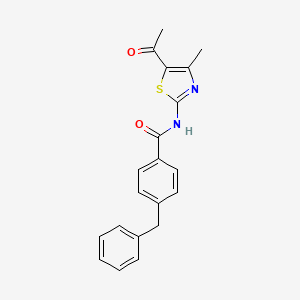

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)

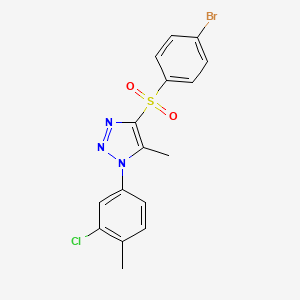

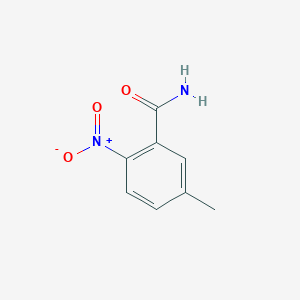

![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)

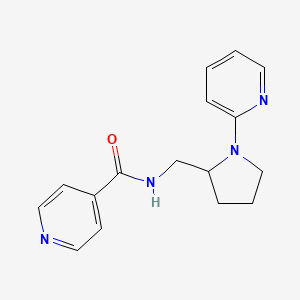

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)